1,1-Dibromocyclohexane
Overview
Description
1,1-Dibromocyclohexane is a chemical compound that belongs to the family of organic halides. It is a colorless liquid with a strong odor and is commonly used in organic synthesis. The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mechanism Of Action
The mechanism of action of 1,1-Dibromocyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,1-Dibromocyclohexane are not well characterized. However, studies have shown that the compound can cause DNA damage and induce apoptosis in cancer cells. It has also been found to have neurotoxic effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-Dibromocyclohexane in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize and is readily available. However, its toxicity and potential health hazards make it challenging to work with, and appropriate safety measures must be taken when handling the compound.
List of
Future Directions
1. Investigating the potential use of 1,1-Dibromocyclohexane as a radioprotective agent in humans.
2. Studying the mechanism of action of 1,1-Dibromocyclohexane in cancer cells.
3. Developing new synthetic methods for 1,1-Dibromocyclohexane with improved yields and purity.
4. Investigating the potential use of 1,1-Dibromocyclohexane in material science, such as the synthesis of new polymers.
5. Studying the environmental impact of 1,1-Dibromocyclohexane and developing methods for its safe disposal.
Synthesis Methods
The synthesis of 1,1-Dibromocyclohexane can be achieved through several methods, including the reaction of cyclohexene with bromine in the presence of a catalyst, such as iron or aluminum bromide. Another method involves the reaction of cyclohexanol with hydrobromic acid and phosphorus tribromide. Both methods result in the formation of 1,1-Dibromocyclohexane with high yields.
Scientific Research Applications
1,1-Dibromocyclohexane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as a radioprotective agent, as it has been found to reduce the damage caused by ionizing radiation.
properties
IUPAC Name |
1,1-dibromocyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNYAKOZXVLZQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967023 | |
Record name | 1,1-Dibromocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromocyclohexane | |
CAS RN |
52590-61-1 | |
Record name | Cyclohexane, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052590611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibromocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.